Cas no 1156993-48-4 (2-(3-methylmorpholin-4-yl)ethan-1-ol)

2-(3-Methylmorpholin-4-yl)ethan-1-ol is a versatile morpholine derivative characterized by its hydroxyl-functionalized ethyl side chain and 3-methyl substitution on the morpholine ring. This compound is valued for its balanced polarity and structural flexibility, making it useful as an intermediate in pharmaceutical synthesis and organic transformations. The presence of both a morpholine heterocycle and a hydroxyl group enhances its solubility in polar solvents, facilitating its incorporation into complex molecular frameworks. Its stability under mild reaction conditions and potential for further functionalization (e.g., etherification or esterification) render it a practical building block for medicinal chemistry and specialty chemical applications. The methyl group at the 3-position may influence steric and electronic properties, offering tailored reactivity.
2-(3-methylmorpholin-4-yl)ethan-1-ol structure
1156993-48-4 structure
Product Name:2-(3-methylmorpholin-4-yl)ethan-1-ol
CAS No:1156993-48-4
MF:C7H15NO2
MW:145.199502229691
CID:5230755
PubChem ID:43542486
Update Time:2025-09-28

2-(3-methylmorpholin-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Morpholineethanol, 3-methyl-
    • 2-(3-methylmorpholin-4-yl)ethan-1-ol
    • Inchi: 1S/C7H15NO2/c1-7-6-10-5-3-8(7)2-4-9/h7,9H,2-6H2,1H3
    • InChI Key: QQSZZNXKPVGIMY-UHFFFAOYSA-N
    • SMILES: N1(CCO)CCOCC1C

2-(3-methylmorpholin-4-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-(3-methylmorpholin-4-yl)ethan-1-ol

Recent Advances in the Application of 2-(3-methylmorpholin-4-yl)ethan-1-ol (CAS: 1156993-48-4) in Chemical Biology and Pharmaceutical Research

The compound 2-(3-methylmorpholin-4-yl)ethan-1-ol (CAS: 1156993-48-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic alcohol, characterized by its morpholine core and methyl substitution, has been identified as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its role in modulating enzyme activity, enhancing drug solubility, and serving as a scaffold for novel therapeutic agents.

One of the most notable applications of 2-(3-methylmorpholin-4-yl)ethan-1-ol is its incorporation into kinase inhibitors, particularly those targeting cancer-related pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for selective PI3K inhibitors, which are crucial in oncology. The study revealed that derivatives of this compound exhibited improved pharmacokinetic properties, including enhanced bioavailability and reduced off-target effects, compared to earlier generations of inhibitors.

In addition to its role in oncology, recent research has explored the potential of 2-(3-methylmorpholin-4-yl)ethan-1-ol in central nervous system (CNS) drug development. A preprint article from BioRxiv (2024) reported its use in the design of novel dopamine receptor modulators, which showed promise in preclinical models of Parkinson's disease. The morpholine moiety was found to confer optimal blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics.

The synthetic versatility of 2-(3-methylmorpholin-4-yl)ethan-1-ol has also been demonstrated in recent methodological advances. A 2024 Nature Communications paper detailed a novel catalytic system for its asymmetric synthesis, achieving >99% enantiomeric excess. This breakthrough is particularly significant for the production of chiral pharmaceuticals, where stereochemical purity is paramount. The methodology employed palladium-catalyzed allylic substitution, offering a scalable and environmentally benign route to this important intermediate.

From a safety and toxicological perspective, recent in vitro and in vivo studies have provided valuable data on the compound's pharmacological profile. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis published in Chemical Research in Toxicology (2023) indicated favorable metabolic stability and low cytotoxicity across multiple cell lines. These findings support its continued use as a privileged structure in medicinal chemistry campaigns.

Looking forward, the unique physicochemical properties of 2-(3-methylmorpholin-4-yl)ethan-1-ol position it as a valuable tool for addressing current challenges in drug development, particularly in the areas of targeted drug delivery and prodrug design. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, suggesting that its impact on therapeutic innovation will likely expand in the coming years. Ongoing research is focusing on its application in PROTAC (Proteolysis Targeting Chimera) technology and covalent inhibitor design, further broadening its utility in modern drug discovery paradigms.

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